Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamate esters It is characterized by a pyrrolidine ring substituted with benzyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield benzyl 2,2-bis(formyl)pyrrolidine-1-carboxylate, while reduction can produce benzyl 2,2-bis(hydroxymethyl)pyrrolidine .
Scientific Research Applications
Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl 2,2’-bipyrrolidine-1-carboxylate
Uniqueness
Benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl 2,2-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO4/c16-10-14(11-17)7-4-8-15(14)13(18)19-9-12-5-2-1-3-6-12/h1-3,5-6,16-17H,4,7-11H2 |
InChI Key |
CPSMHFAJFNZUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(CO)CO |
Origin of Product |
United States |
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